molecular formula C14H22N2O5 B2585574 O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate CAS No. 1824081-61-9

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate

Cat. No.: B2585574
CAS No.: 1824081-61-9
M. Wt: 298.339
InChI Key: JJONPLXCFHTZMO-UHFFFAOYSA-N
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Description

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[44]non-2-ene-3,7-dicarboxylate is a synthetic organic compound with the molecular formula C14H22N2O5 It is characterized by its spirocyclic structure, which includes a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl and ethyl esters with appropriate diaza precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • O7-tert-butyl O3-methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate
  • O7-tert-butyl O3-propyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate

Uniqueness

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate is unique due to its specific ethyl and tert-butyl substituents, which can influence its chemical reactivity and biological activity. These structural differences can result in varied interactions with molecular targets and distinct applications in research and industry .

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-5-19-11(17)10-8-14(21-15-10)6-7-16(9-14)12(18)20-13(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJONPLXCFHTZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2(C1)CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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